Propargyl-PEG2-bromide

PROTAC Linker length PEG spacer

Propargyl-PEG2-bromide (CAS 1287660-82-5, MF C7H11BrO2, MW 207.07) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal alkyne (propargyl) group and a terminal bromo group. It is commercially available with purities typically ≥97% and is soluble at 10 mM in DMSO.

Molecular Formula C7H11BrO2
Molecular Weight 207.06 g/mol
CAS No. 1287660-82-5
Cat. No. B2515300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG2-bromide
CAS1287660-82-5
Molecular FormulaC7H11BrO2
Molecular Weight207.06 g/mol
Structural Identifiers
InChIInChI=1S/C7H11BrO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2
InChIKeySEVJGPXPOQIEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG2-bromide (CAS 1287660-82-5): A Short PEG Linker for PROTAC and Click Chemistry Applications


Propargyl-PEG2-bromide (CAS 1287660-82-5, MF C7H11BrO2, MW 207.07) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal alkyne (propargyl) group and a terminal bromo group . It is commercially available with purities typically ≥97% and is soluble at 10 mM in DMSO [1]. As a PEG-based PROTAC linker, it is employed in the synthesis of proteolysis-targeting chimeras (PROTACs), and its alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Why Propargyl-PEG2-bromide (CAS 1287660-82-5) Cannot Be Simply Replaced by Other PEG Linkers or Functional Group Analogs


Generic substitution among PEG linkers is not straightforward due to the critical influence of spacer length and terminal functional groups on conjugation efficiency, physicochemical properties, and downstream biological performance . The two-unit PEG spacer in Propargyl-PEG2-bromide provides a specific molecular distance and flexibility profile distinct from longer PEGn analogs (e.g., PEG3, PEG4, PEG8), which can alter linker length, hydrophilicity, and steric hindrance in bioconjugates . Similarly, substituting the propargyl (alkyne) group with an azide or the bromo group with a different leaving group fundamentally changes the orthogonal reactivity required for sequential conjugation steps, potentially disrupting established synthetic workflows for PROTACs and antibody-drug conjugates .

Quantitative Differentiation of Propargyl-PEG2-bromide (1287660-82-5) vs. Closest Analogs: A Technical Procurement Guide


Molecular Weight and Spacer Length Comparison: Propargyl-PEG2-bromide vs. Propargyl-PEG3-bromide vs. Propargyl-PEG4-bromide

Propargyl-PEG2-bromide has a molecular weight of 207.07 g/mol and a formula of C7H11BrO2, corresponding to a PEG2 spacer . In comparison, Propargyl-PEG3-bromide has a molecular weight of 251.12 g/mol (C9H15BrO3) and Propargyl-PEG4-bromide has a molecular weight of 295.17 g/mol (C11H19BrO4) . The increasing PEG units directly translate to a longer spacer arm and increased molecular weight, which can affect conjugate solubility, pharmacokinetics, and steric accessibility .

PROTAC Linker length PEG spacer

Purity and Quality Control: Propargyl-PEG2-bromide (≥97%) vs. Propargyl-PEG3-bromide (≥95%)

Propargyl-PEG2-bromide is routinely supplied with a purity of 97.0% or higher, as documented by multiple vendors [1]. In contrast, Propargyl-PEG3-bromide is often listed with a purity of ≥95% . While both purities are acceptable for many applications, the higher nominal purity of Propargyl-PEG2-bromide may reduce the need for additional purification steps in sensitive bioconjugation or PROTAC assembly workflows.

Purity Quality control PROTAC synthesis

Click Chemistry Reactivity: Propargyl-PEG2-bromide CuAAC vs. Alternative Conjugation Chemistries

The propargyl group in Propargyl-PEG2-bromide enables highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules . This reaction is known for its rapid kinetics, high yields, and bioorthogonality, making it a preferred method for assembling PROTACs and other bioconjugates [1]. While alternative conjugation chemistries exist (e.g., NHS ester-amine coupling, maleimide-thiol), CuAAC offers distinct advantages in terms of selectivity and compatibility with complex biological milieus, although direct comparative kinetic data for this specific linker are not available in the public domain [1].

Click chemistry CuAAC Bioconjugation

Solubility and Handling: Propargyl-PEG2-bromide in DMSO

Propargyl-PEG2-bromide is soluble in DMSO at 10 mM, a concentration suitable for many in vitro and cell-based assays [1]. This solubility profile is comparable to that of other short PEG linkers but is critical for ensuring homogeneous reaction mixtures during PROTAC synthesis and subsequent biological testing. Solubility in other solvents such as ethanol or DMF may vary and should be determined empirically .

Solubility DMSO PROTAC formulation

Optimal Use Cases for Propargyl-PEG2-bromide (1287660-82-5) in PROTAC Development and Bioconjugation


Synthesis of PROTACs with Short Linker Requirements

Propargyl-PEG2-bromide is ideally suited for constructing PROTAC molecules where a short, two-unit PEG linker is required to maintain close proximity between the E3 ligase ligand and the target protein ligand, potentially enhancing ternary complex formation and degradation efficiency. The alkyne group allows for click chemistry conjugation to azide-functionalized ligands, while the bromide serves as a leaving group for nucleophilic substitution to attach the second ligand .

Antibody-Drug Conjugate (ADC) Linker Component

Although not explicitly classified as a cleavable linker, Propargyl-PEG2-bromide can serve as a building block for non-cleavable ADC linkers. Its short PEG spacer and orthogonal reactive groups facilitate the stepwise conjugation of cytotoxic payloads to antibodies via click chemistry and nucleophilic substitution, contributing to the stability and homogeneity of the final ADC construct .

Bioconjugation and Molecular Labeling

The alkyne functionality of Propargyl-PEG2-bromide makes it a valuable reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction widely used for labeling biomolecules (e.g., proteins, nucleic acids) with fluorescent dyes, affinity tags, or other reporter groups in complex biological environments .

Synthesis of PEGylated Small Molecules

Propargyl-PEG2-bromide can be used to introduce a short PEG chain onto small molecule drugs or ligands to improve their aqueous solubility, reduce immunogenicity, or modulate pharmacokinetic properties. The bromide group allows for attachment to nucleophilic groups (e.g., amines, thiols), while the alkyne group provides a handle for further functionalization via click chemistry .

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